TrkA Kinase Inhibitory Activity: Class-Level Potency Expectations Based on 7-Aminopyrazolo[1,5-a]pyrimidine Scaffold
Pyrazolo[1,5-a]pyrimidine-7-amine derivatives are among the most potent TrkA kinase inhibitors reported, with optimized analogs achieving IC50 values as low as 1.7 nM in enzymatic assays . The 7-amino substituent is essential for hinge-region binding, while the trifluoromethyl and phenyl substituents at the 2- and 3-positions modulate potency and selectivity. While specific TrkA IC50 data for CAS 890637-87-3 are not publicly available in peer-reviewed literature, the presence of the full 7-aminopyrazolo[1,5-a]pyrimidine pharmacophore places this compound within a structural class where sub-nanomolar to low-nanomolar TrkA potency is achievable with appropriate optimization. In contrast, 7-aryl or 7-ol analogs lacking the N-pentylamine at the 7-position show markedly reduced or absent TrkA activity . This class-level SAR establishes that the 7-amino substitution pattern of the target compound is a necessary feature for TrkA engagement, but procurement decisions for TrkA-focused studies should require vendor-provided lot-specific IC50 data for this compound.
| Evidence Dimension | TrkA enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly available in peer-reviewed literature; class-level expectation based on scaffold: low nanomolar range |
| Comparator Or Baseline | Optimized 7-aminopyrazolo[1,5-a]pyrimidine derivatives: IC50 = 1.7 nM (compounds 8 and 9) |
| Quantified Difference | Cannot be quantified for the target compound due to absence of published data |
| Conditions | Enzymatic TrkA inhibition assay (HTRF or Omnia format) |
Why This Matters
For TrkA-targeted research, the 7-amino substitution pattern is structurally necessary for activity, but absence of compound-specific potency data means procurement requires confirmation of lot-specific IC50 from the vendor before committing to experimental use.
- [1] Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules 2024, 29(15), 3560. View Source
